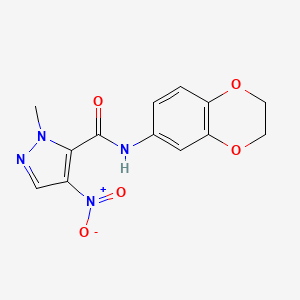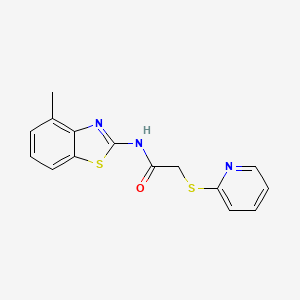![molecular formula C15H13Cl2FN2O B5769375 N-(3,4-dichlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5769375.png)
N-(3,4-dichlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea, also known as diuron, is a herbicide that is widely used in agriculture to control weeds. Diuron is a white crystalline solid that is soluble in water and organic solvents. It is a member of the urea herbicide family, which is known for its broad-spectrum activity against a wide range of weeds.
Mecanismo De Acción
Diuron works by inhibiting photosynthesis in plants. It binds to the D1 protein in the photosystem II complex, which is responsible for the transfer of electrons during photosynthesis. This results in the production of reactive oxygen species, which damage the photosystem II complex and ultimately lead to cell death.
Biochemical and Physiological Effects
Diuron has been shown to have a variety of biochemical and physiological effects on plants. It inhibits photosynthesis, which leads to reduced growth and development. It also affects the production of certain enzymes and proteins, which can have downstream effects on plant metabolism. In addition, N-(3,4-dichlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea has been shown to affect soil microbial activity and water quality.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diuron is a widely used herbicide that is readily available and relatively inexpensive. It is also a stable compound that can be stored for long periods of time without significant degradation. However, N-(3,4-dichlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea has limitations for lab experiments, as it can be difficult to control the concentration and application of the herbicide. In addition, this compound can have non-target effects on other organisms, which can complicate experimental design and interpretation.
Direcciones Futuras
There are several future directions for research on N-(3,4-dichlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea. One area of interest is the development of new herbicides with improved selectivity and reduced environmental impact. Another area of interest is the investigation of the long-term effects of this compound on soil health and water quality. Finally, there is a need for further research on the mechanisms of action of this compound and other urea herbicides, which could lead to the development of new herbicides with novel modes of action.
Métodos De Síntesis
Diuron is synthesized by reacting 3,4-dichloroaniline with 4-fluoro-2-nitrobenzene in the presence of a base to form the corresponding nitroaniline. The nitroaniline is then reduced with iron powder to form the corresponding aniline. Finally, the aniline is reacted with ethyl isocyanate to form N-(3,4-dichlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea.
Aplicaciones Científicas De Investigación
Diuron has been extensively studied for its herbicidal activity and environmental impact. It has been used in numerous scientific studies to investigate its effect on plant growth, soil microbial activity, and water quality. Diuron has also been used as a model compound to study the fate and transport of herbicides in the environment.
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[2-(4-fluorophenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2FN2O/c16-13-6-5-12(9-14(13)17)20-15(21)19-8-7-10-1-3-11(18)4-2-10/h1-6,9H,7-8H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUBDEBDYKYXFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)NC2=CC(=C(C=C2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-ethyl-1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5769308.png)
![2-{[(1-allyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol](/img/structure/B5769310.png)

![2-methoxy-6-phenyl-3-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5769315.png)



![N-[3-(acetylamino)phenyl]-2-ethylbutanamide](/img/structure/B5769347.png)
![ethyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate](/img/structure/B5769350.png)
![N'-[(4-chlorobenzoyl)oxy]-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]ethanimidamide](/img/structure/B5769355.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5769356.png)

![2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B5769382.png)
